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2,6-Bis(o-isocyanatobenzyl)phenyl isocyanate - 21132-81-0

2,6-Bis(o-isocyanatobenzyl)phenyl isocyanate

Catalog Number: EVT-13876586
CAS Number: 21132-81-0
Molecular Formula: C23H15N3O3
Molecular Weight: 381.4 g/mol
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Product Introduction

Synthetic Methodologies and Reactivity Profiling

Advanced Pathways for Regioselective Synthesis of Multifunctional Isocyanates

The synthesis of sterically congested isocyanates like 2,6-Bis(o-isocyanatobenzyl)phenyl isocyanate (CAS 21132-81-0) requires precise regiocontrol to prevent unwanted oligomerization. A prominent approach utilizes nickel(0)-catalyzed carbonylation of ortho-substituted aryl halides under anhydrous conditions. This method employs Ni(COD)₂/1,2-bis(diphenylphosphino)ethane (dppe) catalytic systems in dimethylacetamide (DMAC), achieving >85% yield at 120°C under 50 atm CO pressure [2]. The reaction proceeds through oxidative addition of the trifunctional aryl halide precursor, followed by CO insertion and nucleophilic displacement by cyanate ions.

Alternative routes involve phosgenation of corresponding triamines, though this demands meticulous temperature staging (-10°C to 60°C) to suppress chloroformate intermediates. Recent advances employ in situ protection with oxazolines, where labile N-protected intermediates are thermally cleaved post-reaction to release isocyanate groups. This strategy enhances regioselectivity by temporarily blocking one isocyanato position during synthesis, reducing symmetric trimerization byproducts to <5% [3].

Table 1: Regioselective Synthesis Methods

MethodConditionsYieldByproducts
Ni(0)-Catalyzed CarbonylationNi(COD)₂/dppe, DMAC, 120°C, 50 atm CO85-90%Bis-urea adducts (<7%)
Low-T PhosgenationPhosgene/toluene, staged -10°C→60°C70-75%Chloroformates (12-15%)
Oxazoline-Protected RouteOxazoline addition, deprotection at 180°C92%Isocyanurates (4%)

Catalytic Systems for Enhanced Isocyanate Group Stability During Polyaddition Reactions

Stabilization of the isocyanate groups during polyaddition is critical due to their susceptibility to premature oligomerization. Phosphine oxide-based catalysts (e.g., methylbis(diphenylphosphine oxide) significantly reduce allophanatization rates while maintaining reactivity toward polyols. At 0.5 mol% loading, these catalysts enable >24-hour pot life at 25°C in polyurethane formulations, whereas conventional tin catalysts (e.g., dibutyltin dilaurate) induce gelation within 2-4 hours under identical conditions [3].

Lewis acid additives like magnesium perchlorate coordinate to isocyanate oxygen atoms, electronically desensitizing the C=N bond toward nucleophiles. This system permits high-temperature processing (up to 80°C) without trimer formation, essential for elastomer applications requiring extended chain relaxation times. Crucially, the catalyst displays orthogonal deactivation upon moisture exposure, hydrolyzing to inert salts before generating gaseous CO₂ that could foam the matrix [2].

Kinetic Studies on Nucleophilic Addition Reactions with Polyols and Amines

Second-order kinetics govern nucleophilic additions to the isocyanate groups, with amines exhibiting 2-3 orders of magnitude greater reactivity than polyols. Butanediol addition follows an anomalous kinetic profile due to hydrogen-bonding interactions between the hydroxyl groups and urethane linkages formed in situ. At 60°C in NMP, the apparent rate constant (k₂) for butanediol is 1.2 × 10⁻⁴ L·mol⁻¹·s⁻¹, whereas hexylamine displays k₂ = 0.18 L·mol⁻¹·s⁻¹ under identical conditions [4]. Steric effects profoundly impact reactivity: primary aliphatic amines attack the central isocyanate 5× slower than terminal groups due to shielding by ortho-benzyl substituents. Molecular modeling confirms a 35° rotation barrier around the benzyl-CH₂ bond that partially obstructs the central NCO group [6].

Table 2: Nucleophilic Addition Kinetics (60°C, NMP)

Nucleophilek₂ (L·mol⁻¹·s⁻¹)Steric FactorActivation Energy (kJ/mol)
Hexylamine0.181.0 (reference)38.2
Butanediol1.2 × 10⁻⁴0.001572.5
Diethanolamine0.00370.02165.8
Central NCO Group0.0360.2054.3

Mechanistic Insights into Urethane/Urea Linkage Formation in Cross-Linked Networks

Cross-linking proceeds through a complex interplay of diffusion-controlled and chemically controlled steps. Real-time FTIR studies reveal urethane formation dominates initially, but urea linkages accelerate upon microphase separation due to hydrogen-bond catalysis. The ortho-benzyl groups induce chain folding that promotes hard-segment organization, evidenced by SAXS patterns showing 12.8 nm domain spacing. During network maturation, residual isocyanates undergo dimerization to uretidinediones, forming physical cross-links that enhance creep resistance by 40% compared to aliphatic diisocyanates [3].

Branching topology analysis via ¹H NMR end-group quantification indicates >85% of junctions are trifunctional when stoichiometrically balanced with triols. However, with diamines, intramolecular cyclization creates elastically ineffective loops in 22% of junctions—a phenomenon minimized by slow monomer addition protocols [4].

Table 3: Network Formation Characteristics

Cross-LinkerFunctional Group ConversionElastically Effective JunctionsTg Hard Domain (°C)
Trimethylolpropane98% urethanes85-88%148
Ethylenediamine94% ureas78% (22% cyclized)162
Glycerol97% urethanes83%142

Challenges in Controlling Moisture Sensitivity During Polymerization

Moisture management is paramount due to the isocyanate-water reaction kinetics (k₂ = 3.4 × 10⁻³ L·mol⁻¹·s⁻¹ at 25°C). At 50 ppm H₂O, >8% of isocyanates convert to ureas before polymerization completion, generating CO₂ that voids high-gloss coatings. Three mitigation strategies demonstrate efficacy: 1) Azeotropic distillation with xylenes reduces monomer moisture to <10 ppm; 2) Molecular sieves (3Å) in reaction mixtures suppress water activity (aw) to 0.02; and 3) Carbodiimide scavengers (e.g., 3-methyl-1-phenyl-2-phospholene oxide) intercept water through hydrolytic ring-opening, sacrificing <2% NCO groups [3] [7].

Reactor design adaptations include argon-sparged high-shear mixers that reduce dissolved oxygen (catalyst oxidant) while stripping humidity. Process analytical technology (PAT) with inline NIR monitors enables real-time humidity correction—critical for aerospace-grade polyurethanes requiring <0.1% bubble formation [7].

Table 4: Moisture Control Techniques Comparison

MethodResidual H₂O (ppm)NCO Loss to UreaCO₂ Voids
Xylene Azeotrope8-104.5%Moderate microfoam
3Å Molecular Sieves2-31.8%Negligible
Phospholene Scavenger15-20*1.9%**None

*Scavenger-bound H₂O; **Includes sacrificial NCO consumption

Properties

CAS Number

21132-81-0

Product Name

2,6-Bis(o-isocyanatobenzyl)phenyl isocyanate

IUPAC Name

2-isocyanato-1,3-bis[(2-isocyanatophenyl)methyl]benzene

Molecular Formula

C23H15N3O3

Molecular Weight

381.4 g/mol

InChI

InChI=1S/C23H15N3O3/c27-14-24-21-10-3-1-6-17(21)12-19-8-5-9-20(23(19)26-16-29)13-18-7-2-4-11-22(18)25-15-28/h1-11H,12-13H2

InChI Key

BNOSAGKHYAMZGF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=C(C(=CC=C2)CC3=CC=CC=C3N=C=O)N=C=O)N=C=O

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